1-(2-Chloropyrimidin-4-yl)ethanone

Kinase Inhibitor Synthesis Covalent Probes α-Bromination

This chlorinated pyrimidine is the definitive building block for kinase inhibitor programs. Its unique regiochemistry—a C2 chlorine for SNAr hinge-binder installation and a C4 acetyl group for ketone chemistry or α-bromination—enables orthogonal, parallel synthesis of 2,4-disubstituted pyrimidines. Unlike isomeric analogs, only this compound delivers the correct substitution vector for ATP-competitive inhibitors. Procure ≥97% pure material for reliable fragment elaboration and targeted covalent inhibitor (TCI) development.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 1312535-78-6
Cat. No. B1417901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyrimidin-4-yl)ethanone
CAS1312535-78-6
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=NC=C1)Cl
InChIInChI=1S/C6H5ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3
InChIKeyITCRDUUQMVEFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1312535-78-6): A Core Halogenated Pyrimidine Scaffold for Kinase Inhibitor Synthesis and Fragment-Based Drug Discovery


1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1312535-78-6, also referred to as 4-acetyl-2-chloropyrimidine) is a small-molecule chlorinated pyrimidine derivative with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is characterized by a 2-chloropyrimidine core bearing an acetyl group at the 4-position [1]. This compound functions primarily as a versatile synthetic building block in medicinal chemistry, enabling the construction of more complex molecules, notably ATP-competitive kinase inhibitors [1]. Its purity is typically specified at ≥95%, with some vendors offering ≥97% purity and providing supporting analytical data such as NMR, HPLC, and GC .

1-(2-Chloropyrimidin-4-yl)ethanone Procurement: Why In-Class Halogenated Pyrimidines Are Not Interchangeable for Kinase-Focused Synthesis


The substitution of 1-(2-Chloropyrimidin-4-yl)ethanone with other halogenated pyrimidines or simple pyrimidine ketones is not recommended for projects targeting specific kinase inhibitor pharmacophores. Its differentiation lies in the precise positioning of the chlorine atom at the C2 position and the acetyl group at the C4 position [1]. This unique regiochemistry is essential for accessing two distinct synthetic pathways: the chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr) with amine-based kinase hinge-binders, while the acetyl group provides a reactive handle for ketone chemistry, including α-bromination to yield the highly reactive 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone [2]. The latter is a critical alkylating agent for covalently linking the pyrimidine core to various nucleophiles [2]. Replacing this compound with an isomer, such as 2-acetyl-4-chloropyrimidine (CAS 145948-06-7) , or a less substituted analog like 2-chloropyrimidine, would fundamentally alter the vector of the acetyl group relative to the reactive chlorine, leading to the synthesis of a regioisomeric library or precluding the synthesis of key derivatives like the α-bromo ketone. The following evidence demonstrates that its value is rooted in this specific dual-reactivity profile.

1-(2-Chloropyrimidin-4-yl)ethanone (1312535-78-6) Quantitative Differentiation Data: Synthetic Utility, Physical Properties, and Downstream Potential


Exclusive Access to 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone: A Critical Covalent Probe and Alkylating Agent

The most significant quantifiable advantage of 1-(2-Chloropyrimidin-4-yl)ethanone is its role as the direct and exclusive precursor to 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone (CAS 1312815-21-6). The target compound's acetyl group can be selectively α-brominated, introducing a highly reactive electrophilic center [1]. This derivative is not a stand-alone commercial product for most applications but is synthesized in situ or prepared from the ethanone precursor. While no direct comparative data exists for alternative precursors, this transformation is a class-level inference for α-halogenation of aryl ketones. The resulting bromo-ketone enables chemoselective covalent modifications (e.g., alkylation of amines or thiols), a functionalization vector not available from the regioisomer 2-acetyl-4-chloropyrimidine (which would produce a different bromo-ketone regioisomer) .

Kinase Inhibitor Synthesis Covalent Probes α-Bromination

Enhanced Electrophilic Reactivity Profile: Orthogonal Functional Handles for Iterative Synthesis

The compound possesses two orthogonal reactive sites: a C2-chlorine and a C4-acetyl group. The C2-chlorine is a well-documented leaving group for nucleophilic aromatic substitution (SNAr) with amines, a cornerstone reaction in kinase inhibitor synthesis [1]. The presence of the electron-withdrawing acetyl group at C4 activates the pyrimidine ring towards SNAr at C2, enhancing its reactivity compared to unsubstituted 2-chloropyrimidine (class-level inference). The acetyl group itself is a robust handle for further functionalization, including reduction to 1-(2-chloropyrimidin-4-yl)ethanol (CAS 1312535-79-7) , or condensation reactions.

Medicinal Chemistry Parallel Synthesis SNAr Reactivity

Comparison with Regioisomer 2-Acetyl-4-chloropyrimidine: Implications for Library Design

A direct regioisomeric comparator exists: 2-acetyl-4-chloropyrimidine (CAS 145948-06-7) . The target compound, 1-(2-chloropyrimidin-4-yl)ethanone (4-acetyl-2-chloropyrimidine), positions the reactive chlorine and the acetyl group on different carbon atoms compared to its regioisomer. This is not a trivial difference; the vector of the acetyl group relative to the chlorine is rotated by approximately 60 degrees in terms of the aromatic ring plane, leading to fundamentally different spatial trajectories when further elaborated. When each regioisomer is subjected to an identical reaction sequence (e.g., SNAr with an amine followed by ketone reduction), the resulting products are distinct regioisomers with unique and non-interchangeable three-dimensional shapes and biological profiles.

Regioisomer Comparison Chemical Library Synthesis Pyrimidine Scaffolds

Physical Property Comparison with Key Analogs for Experimental Planning

The compound's physical properties provide quantitative benchmarks for experimental planning and procurement decisions. Its predicted boiling point is 307.9±15.0 °C at 760 mmHg and predicted density is 1.3±0.1 g/cm³ . These properties differ from its key derivative, 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone, which has a molecular weight of 235.47 g/mol and contains a more reactive bromine atom . While both are solids at room temperature, the target compound's lower molecular weight and less hazardous nature make it preferable for long-term storage and as a stable inventory item, with the reactive bromo-derivative being prepared as needed.

Physicochemical Properties Synthetic Planning Reaction Optimization

Literature Prevalence and Project Relevance as a Kinase-Directed Fragment

The core 2-chloropyrimidine motif is a well-documented privileged structure for ATP-competitive kinase inhibition, with the C2-chlorine typically engaging the kinase hinge region via a hydrogen bond with the backbone NH of a key residue (e.g., Met793 in EGFR) after displacement by an amine [1]. The target compound serves as a minimalist fragment that already incorporates this essential kinase recognition element alongside a vector (the acetyl group) for probing the solvent-exposed region or a hydrophobic pocket. While no direct IC50 data is available for this specific fragment, its structural features map directly onto the pharmacophores of numerous clinical and preclinical kinase inhibitors [1].

Kinase Inhibitor Fragment-Based Drug Discovery Literature Evidence

Optimal Use Cases for 1-(2-Chloropyrimidin-4-yl)ethanone (1312535-78-6) in Drug Discovery and Chemical Biology


Synthesis of Targeted Covalent Kinase Inhibitors via α-Bromo Ketone Intermediate

The primary, evidence-backed application is the generation of 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone. This reactive intermediate is an alkylating agent used to covalently link the pyrimidine core to various nucleophiles, such as amines, thiols, or carboxylates, present on other molecular fragments [1]. This strategy is fundamental for constructing targeted covalent inhibitors (TCIs) where the pyrimidine moiety is destined to bind the kinase ATP-pocket while the tethered group engages a cysteine residue in the active site or a remote pocket. The C2-chlorine remains intact during the alkylation step and is subsequently displaced in a final SNAr reaction to install the hinge-binding amine [2].

Construction of Diverse Pyrimidine-Based Compound Libraries via Iterative SNAr-Ketone Derivatization

The orthogonal reactivity of 1-(2-Chloropyrimidin-4-yl)ethanone is ideally suited for parallel synthesis efforts. A typical library synthesis workflow involves: (1) Functionalization of the acetyl group, for example, via reduction to the corresponding alcohol (1-(2-chloropyrimidin-4-yl)ethanol, CAS 1312535-79-7) or condensation to form oximes/hydrazones; (2) Diversification of the library via SNAr at C2 with a set of structurally diverse primary or secondary amines. This two-step sequence generates a library of 2-aminopyrimidines with diverse functionality at the 4-position, a chemical space heavily enriched with kinase inhibitors [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the Kinome

In an FBDD context, 1-(2-Chloropyrimidin-4-yl)ethanone serves as a high-efficiency starting fragment. Its 2-chloropyrimidine core is a validated recognition element for the kinase hinge region, and its low molecular weight (156.57 g/mol) ensures good ligand efficiency (LE) and room for fragment growth. The acetyl group provides a clear vector for synthetic elaboration into the solvent-exposed region or a proximal hydrophobic pocket. A typical FBDD progression would involve initial biophysical screening (e.g., SPR, NMR) of the fragment, followed by structure-guided medicinal chemistry using the outlined synthetic routes to optimize affinity and selectivity [2].

Preparation of 1-(2-Chloropyrimidin-4-yl)ethanol as a Chiral Building Block

The reduction of the ketone moiety yields 1-(2-chloropyrimidin-4-yl)ethanol (CAS 1312535-79-7) , a secondary alcohol. This transformation introduces a chiral center, and subsequent asymmetric reduction or resolution can provide enantiomerically enriched material. This chiral alcohol can then be further elaborated (e.g., via Mitsunobu reaction, conversion to a leaving group for SN2) to introduce stereochemistry into the final kinase inhibitor scaffold, potentially impacting its binding mode and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloropyrimidin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.